molecular formula C21H22FN3 B15211575 6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]- CAS No. 832102-90-6

6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-

Cat. No.: B15211575
CAS No.: 832102-90-6
M. Wt: 335.4 g/mol
InChI Key: QIMWOOBHVIUZIP-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)piperidin-1-yl)methyl)quinolin-6-amine is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-fluorophenyl)piperidin-1-yl)methyl)quinolin-6-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-fluorophenyl)piperidin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-((4-(4-fluorophenyl)piperidin-1-yl)methyl)quinolin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(4-fluorophenyl)piperidin-1-yl)methyl)quinolin-6-amine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(4-fluorophenyl)piperidin-1-yl)methyl)quinolin-6-amine is unique due to its specific combination of a quinoline core with a piperidine ring and a fluorophenyl group

Properties

CAS No.

832102-90-6

Molecular Formula

C21H22FN3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]quinolin-6-amine

InChI

InChI=1S/C21H22FN3/c22-18-4-1-15(2-5-18)16-9-11-25(12-10-16)14-20-7-3-17-13-19(23)6-8-21(17)24-20/h1-8,13,16H,9-12,14,23H2

InChI Key

QIMWOOBHVIUZIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)CC3=NC4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

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